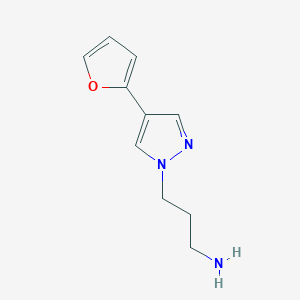
4-氯-N-环丙基喹唑啉-2-胺
描述
4-Chloro-N-cyclopropylquinazolin-2-amine (4-CNQA) is a synthetic compound used for a variety of scientific applications. It has been used in medicinal chemistry, organic synthesis, and drug development. 4-CNQA is a relatively new compound, having been first synthesized in the early 2000s. Since then, it has been used in a number of studies and applications, with promising results.
科学研究应用
抗癌性能
4-氯-N-环丙基喹唑啉-2-胺及其衍生物已被探索其潜在的抗癌性能。一项研究确定了该化合物的一个衍生物作为有效的凋亡诱导剂,在人类MX-1乳腺癌和其他小鼠异种移植癌模型中表现出显著的疗效,具有出色的血脑屏障穿透性 (Sirisoma et al., 2009)。另一项研究从4-氯-6,7,8-三甲氧基喹唑啉合成了各种N-取代的4-氨基-6,7,8-三甲氧基喹唑啉衍生物,显示出较标准药物PD153035较弱的抗癌活性 (Liu et al., 2007)。
合成方法
研究重点是开发高效的合成4-氯-N-环丙基喹唑啉-2-胺衍生物的方法。从4-氯喹唑啉合成N-芳基杂环取代的4-氨基喹唑啉化合物的微波辅助合成方法已经开发,突出了微波辐射相对于传统方法的优势 (Liu et al., 2006)。另一项研究探索了4-氯喹唑啉与氨基吡唑的氨基化反应,显示了对环状二级氨基的选择性氨基化 (Shen et al., 2010)。
分子对接和细胞毒性研究
对通过2-芳基-4-氯喹唑啉氨基化制备的吲哚-氨基喹唑啉系列进行了分子对接研究,评估其对各种人类癌细胞系的细胞毒性。这些研究表明了其作为抗癌剂的潜力 (Mphahlele et al., 2018)。此外,对4-氨基喹唑啉衍生物的合成和体外细胞毒性评估进行了研究,显示了其对人类乳腺肿瘤细胞系的有效性 (Zhang et al., 2007)。
抗菌活性
从2-氯-4-氨基喹唑啉合成的一些新型肼基喹唑啉胺衍生物被筛选其抗菌活性,突出了它们在这一领域的潜力 (Samel & Pai, 2011)。
其他应用
探索了各种其他应用,例如开发具有潜在细胞毒性的新型聚碳取代咪唑[1,2-c]喹唑啉,以及用于研究细胞生理学的三级胺的光化学活化 (Khoza et al., 2015) (Asad et al., 2017)。
属性
IUPAC Name |
4-chloro-N-cyclopropylquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-10-8-3-1-2-4-9(8)14-11(15-10)13-7-5-6-7/h1-4,7H,5-6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSTYLSVMIZXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=CC=CC=C3C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491244.png)
![2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1491245.png)










![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid](/img/structure/B1491264.png)